

# Commercial Availability and Technical Guide for Fosfenopril-d7

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## Compound of Interest

Compound Name: **Fosfenopril-d7**

Cat. No.: **B12413101**

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For researchers, scientists, and drug development professionals requiring a stable, isotopically labeled internal standard for the quantification of Fosfenopril, this technical guide provides an in-depth overview of the commercial availability of **Fosfenopril-d7**. This document outlines key technical data from various suppliers and provides a procedural workflow for its acquisition and application in experimental settings.

## Introduction to Fosfenopril-d7

**Fosfenopril-d7** is the deuterated analog of Fosfenopril, a prodrug that is converted in the body to its active metabolite, fosinoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Due to its isotopic labeling, **Fosfenopril-d7** serves as an ideal internal standard for bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use allows for precise and accurate quantification of Fosfenopril in complex biological matrices by correcting for variability during sample preparation and analysis.

## Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer **Fosfenopril-d7** for research purposes. The following table summarizes the product specifications from confirmed vendors. It is important to note that product details, including catalog numbers and availability, are subject to change, and direct inquiry with the suppliers is recommended.

Supplier	Product Name	Catalog No.	CAS Number	Molecular Formula	Formula Weight (g/mol)	Purity
Cayman Chemical	Fosinopril-d7 (sodium salt)	31917	1217819-83-4	C <sub>30</sub> H <sub>38</sub> D <sub>7</sub> N O <sub>7</sub> P • Na	592.7	≥99% deuterated forms (d <sub>1</sub> -d <sub>7</sub> )[1]
Veeprho	Fosinopril-D7 (Sodium Salt)	DVE00871	1217819-83-4	C <sub>30</sub> H <sub>38</sub> D <sub>7</sub> N O <sub>7</sub> P • Na	592.7	Not Specified[2]
TLC Pharmaceutical Standards	Fosinopril-d7 Sodium Salt	F-122	2747918-74-5	C <sub>30</sub> H <sub>38</sub> D <sub>7</sub> N O <sub>7</sub> P • Na	592.7	Not Specified[3][4]

## Experimental Applications and Methodologies

Intended Use:

**Fosfenopril-d7** is primarily intended for use as an internal standard in analytical and pharmacokinetic research.[1] Its chemical and physical properties are nearly identical to Fosfenopril, but its increased mass allows it to be distinguished by mass spectrometry.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis:

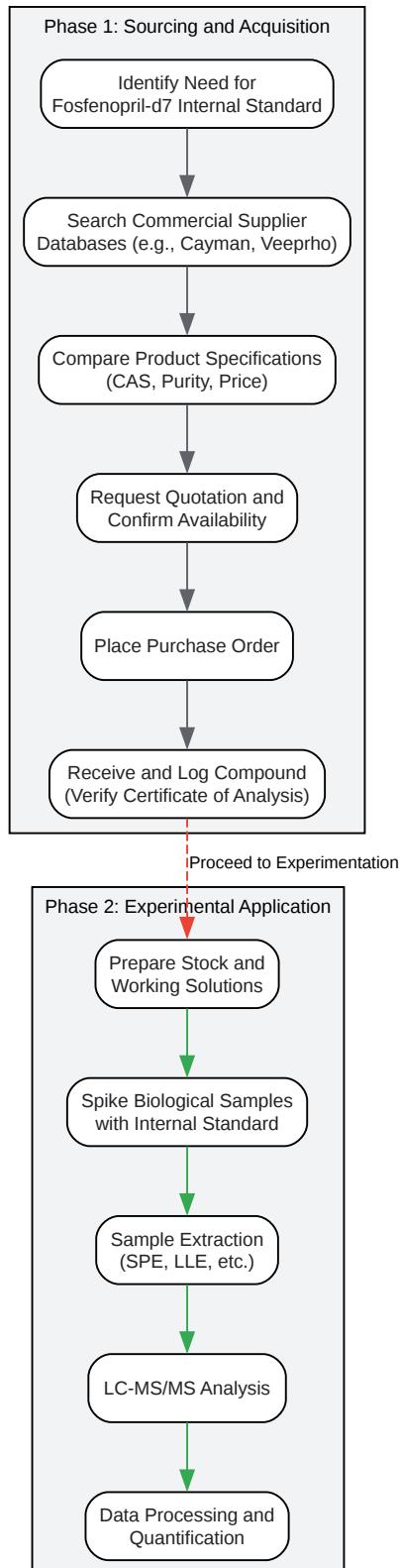
While specific protocols will vary depending on the biological matrix and instrumentation, a general workflow for the use of **Fosfenopril-d7** as an internal standard is as follows:

- Preparation of Standard Solutions:
  - Prepare a stock solution of **Fosfenopril-d7** in a suitable organic solvent (e.g., methanol, acetonitrile).

- From the stock solution, prepare a series of working standard solutions at a known concentration.
- Sample Preparation:
  - To an aliquot of the biological sample (e.g., plasma, urine), add a precise volume of the **Fosfenopril-d7** working standard solution.
  - Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and internal standard.
  - Evaporate the solvent and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
  - Inject the prepared sample into the LC-MS/MS system.
  - Develop a chromatographic method to separate Fosfenopril and **Fosfenopril-d7** from endogenous interferences.
  - Optimize mass spectrometry parameters for the detection of both the analyte and the internal standard. This typically involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
- Data Analysis:
  - Calculate the peak area ratio of Fosfenopril to **Fosfenopril-d7**.
  - Construct a calibration curve by plotting the peak area ratios of calibration standards against their corresponding concentrations.
  - Determine the concentration of Fosfenopril in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Logical Workflow for Acquisition and Use of Fosfenopril-d7

The following diagram illustrates the typical workflow from identifying the need for a labeled internal standard to its final application in a research setting.

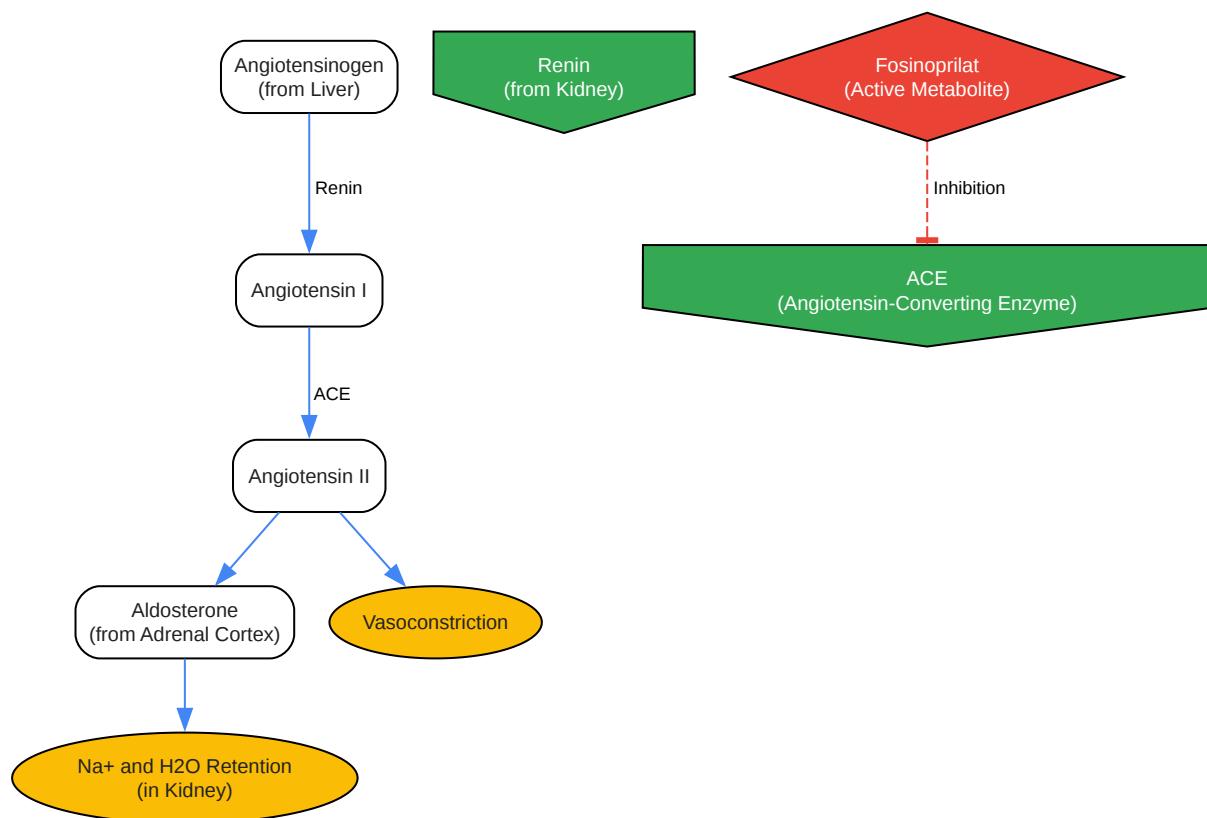


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Caption: Workflow for sourcing and utilizing **Fosfenopril-d7** in research.

## Signaling Pathway (Illustrative)

As **Fosfenopril-d7** is a research tool for analytical chemistry and not a therapeutic agent that interacts with signaling pathways, a diagram of a signaling pathway is not directly applicable. However, to fulfill the request for a signaling pathway diagram, the following illustrates the renin-angiotensin-aldosterone system (RAAS), which is the target of Fosfenopril's active metabolite, fosinoprilat.

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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosinoprilat.

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